molecular formula C14H10ClN B577706 2-Chloro-4-(2-methylphenyl)benzonitrile CAS No. 1349059-34-2

2-Chloro-4-(2-methylphenyl)benzonitrile

Cat. No.: B577706
CAS No.: 1349059-34-2
M. Wt: 227.691
InChI Key: HDLHZNJTQIZTOX-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a 2-methylphenyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile can be achieved through several methods. One common method involves the reaction of 2-chlorobenzonitrile with 2-methylphenyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as vanadium pentoxide supported on alumina, and is conducted in a fixed bed reactor at atmospheric pressure. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylphenyl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-chloro-4-(2-methylphenyl)benzylamine.

    Oxidation: Formation of 2-chloro-4-(2-methylphenyl)benzoic acid.

Scientific Research Applications

2-Chloro-4-(2-methylphenyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile: Similar structure but with an additional chlorine atom.

    4-(Chloromethyl)benzonitrile: Contains a chloromethyl group instead of a 2-methylphenyl group.

    2-Amino-4-chlorobenzonitrile: Contains an amino group instead of a 2-methylphenyl group.

Uniqueness

2-Chloro-4-(2-methylphenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2-chloro-4-(2-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-10-4-2-3-5-13(10)11-6-7-12(9-16)14(15)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLHZNJTQIZTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742721
Record name 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349059-34-2
Record name 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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